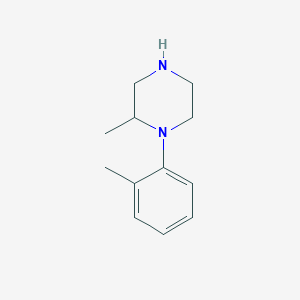

2-Methyl-1-(2-methylphenyl)piperazine

Description

Properties

Molecular Formula |

C12H18N2 |

|---|---|

Molecular Weight |

190.28 g/mol |

IUPAC Name |

2-methyl-1-(2-methylphenyl)piperazine |

InChI |

InChI=1S/C12H18N2/c1-10-5-3-4-6-12(10)14-8-7-13-9-11(14)2/h3-6,11,13H,7-9H2,1-2H3 |

InChI Key |

BOGVRSLRVPJJQG-UHFFFAOYSA-N |

Canonical SMILES |

CC1CNCCN1C2=CC=CC=C2C |

Origin of Product |

United States |

Synthetic Pathways and Chemical Modification Strategies

Established Methodologies for Piperazine (B1678402) Scaffold Construction and Derivatization

The traditional synthesis of substituted piperazines involves a combination of building the core heterocyclic ring and subsequently adding the desired functional groups. nih.gov

The construction of the piperazine ring is a foundational step in organic synthesis. Numerous methods have been developed over the years, with the choice of method often depending on the availability of starting materials and the desired substitution pattern. benthamdirect.com Classical approaches often involve the cyclization of linear precursors. For instance, the reaction of an appropriately substituted ethylenediamine (B42938) derivative with a 1,2-dielectrophile is a common strategy. Other established methods include the reduction of piperazine-2,5-diones (diketopiperazines), which can be formed from the condensation of two α-amino acids. researchgate.net More varied and sometimes more efficient routes involve multi-component reactions or rearrangement reactions such as the Schmidt or Curtius rearrangements to form the cyclic diamine structure. researchgate.neteurekaselect.com

Table 1: Overview of Core Piperazine Ring Synthetic Methods

| Method | Description | Starting Materials | Key Features |

| Cyclization of Diamines | A common route involving the reaction of a 1,2-diamine with a 1,2-dielectrophile (e.g., 1,2-dihaloethane). | Ethylenediamine derivatives, 1,2-dihaloethanes | Straightforward, but can lack flexibility for complex substitutions. |

| Reductive Amination | Intramolecular reductive amination of a dialdehyde (B1249045) or diketone precursor with ammonia (B1221849) or a primary amine. | Dialdehydes, diketones, amines | Versatile for creating various substitution patterns. |

| Diketopiperazine Reduction | The reduction of a piperazine-2,5-dione, typically synthesized from α-amino acids, to form the saturated piperazine ring. | α-Amino acids | Useful for creating chiral piperazines from chiral amino acid pools. researchgate.net |

| Rearrangement Reactions | Methods like the Ugi-Smiles, Aza-Wittig, and Stevens rearrangements can be employed to construct the piperazine scaffold. benthamdirect.comeurekaselect.com | Varies depending on the specific rearrangement reaction. | Can provide access to complex piperazine analogs. researchgate.net |

Achieving the specific substitution pattern of 2-Methyl-1-(2-methylphenyl)piperazine can be accomplished through two primary strategies: a linear synthesis incorporating the substituents from the start, or a convergent synthesis where the substituents are added to a pre-formed piperazine core.

Linear Synthesis Approach: A common method for creating the 2-methylpiperazine (B152721) core is the cyclization of N-(β-hydroxypropyl)ethylenediamine. iitm.ac.in This provides the methylated scaffold directly. Subsequent N-arylation of the 2-methylpiperazine intermediate with a 2-methylphenyl halide (e.g., 2-fluorotoluene (B1218778) or 2-chlorotoluene) via nucleophilic aromatic substitution (SNAr) or a transition-metal-catalyzed cross-coupling reaction like the Buchwald-Hartwig amination would yield the final product. mdpi.com

Convergent/Post-Functionalization Approach: Alternatively, one could start with 1-(2-methylphenyl)piperazine (B1583260) and introduce the methyl group at the C2 position. However, direct and selective C-H alkylation of an unactivated C-H bond is challenging with traditional methods and often requires advanced techniques (see section 2.2). A more classical approach would involve synthesizing a piperazin-2-one (B30754) intermediate, performing an α-alkylation to introduce the methyl group, and then reducing the amide to afford the desired product.

The synthesis of the N-aryl bond is a critical step. The Buchwald-Hartwig palladium-catalyzed cross-coupling reaction is a powerful and widely used method for forming carbon-nitrogen bonds between an amine (the piperazine nitrogen) and an aryl halide or triflate. mdpi.com

For a molecule like 2-Methyl-1-(2-methylphenyl)piperazine, which has two distinct nitrogen atoms, regioselective functionalization is crucial for creating specific analogs. The N1 nitrogen is a tertiary amine due to the 2-methylphenyl group, while the N4 nitrogen is a secondary amine. This inherent difference allows for selective reactions. The N4 position is more nucleophilic and less sterically hindered, making it the primary site for reactions like alkylation, acylation, and sulfonylation.

To achieve functionalization at other positions, such as the carbon atoms of the piperazine ring, protecting group strategies are often employed. For instance, the N4 nitrogen can be protected with a group like tert-butyloxycarbonyl (Boc). This deactivates the N4 position towards many reagents and can electronically influence the ring, potentially directing subsequent reactions to specific C-H bonds, often adjacent to the protected nitrogen. nih.govmdpi.com The choice of substituents on the nitrogen atoms can have a significant impact on the yield and regioselectivity of subsequent C-H functionalization reactions. nih.gov

Advanced Synthetic Techniques for Analog Generation

Recent advances in synthetic organic chemistry have provided powerful new tools for the synthesis and functionalization of piperazines, enabling the rapid generation of diverse analogs. nih.gov

Direct C-H Functionalization: One of the most significant recent developments is the direct functionalization of C-H bonds. nsf.gov This avoids lengthy de novo ring syntheses or pre-functionalization steps. nih.gov Photoredox catalysis, in particular, has emerged as a mild and effective method for the α-C-H functionalization of piperazines. mdpi.comnsf.gov Using a suitable photocatalyst and light, an α-amino radical can be generated from an N-protected piperazine, which can then couple with various partners to introduce aryl, vinyl, or alkyl groups. nih.govnsf.gov

Tin Amine Protocol (SnAP) and Related Methods: The SnAP reagent methodology developed by Bode and others allows for the synthesis of C-substituted piperazines from aldehydes. nih.govmdpi.com This protocol involves the reaction of an aldehyde with a tin-containing amine reagent to form an imine, which then undergoes a copper-mediated cyclization to yield the C2-functionalized piperazine. mdpi.com This approach provides a streamlined route to analogs with diverse substituents at the carbon atom adjacent to a nitrogen. mdpi.com

Flow Chemistry: The use of continuous flow reactors for piperazine synthesis offers advantages in terms of safety, scalability, and reaction control. Photoredox reactions, which can suffer from long reaction times in batch processes, can be significantly accelerated in flow, making these advanced methods more practical for generating larger quantities of material. mdpi.com

Table 2: Comparison of Traditional vs. Advanced Synthetic Techniques

| Technique | Approach | Advantages | Disadvantages |

| Traditional Synthesis | De novo ring construction or functionalization of pre-made scaffolds using classical reactions. nih.gov | Well-established, predictable reactivity. | Often requires multiple steps, protecting groups, and harsh conditions; limited flexibility. nih.gov |

| Photoredox C-H Functionalization | Direct activation and functionalization of C-H bonds using visible light and a photocatalyst. mdpi.comnsf.gov | High atom economy, mild reaction conditions, access to novel chemical space. nsf.gov | Can have long reaction times in batch; scalability can be a challenge. mdpi.com |

| SnAP Reagents | Annulation process using tin-containing amine reagents and aldehydes to build the ring with a C-substituent. nih.govmdpi.com | Streamlined access to C2-substituted piperazines, good functional group tolerance. mdpi.com | Utilizes stoichiometric and often toxic tin reagents. nsf.gov |

Strategic Derivatization for Structure-Activity Relationship Elucidation

Structure-activity relationship (SAR) studies are essential in medicinal chemistry to understand how specific structural features of a molecule influence its biological activity. researchgate.net For a scaffold like 2-Methyl-1-(2-methylphenyl)piperazine, systematic modifications can be made at several key positions to probe interactions with a biological target. researchgate.net

Key derivatization points for SAR studies include:

The N4-Position: The secondary amine at the N4 position is the most straightforward site for modification. A wide variety of substituents can be introduced via alkylation or acylation to explore the effects of size, electronics, and hydrogen bonding capacity.

The 2-Methylphenyl Ring: The aromatic ring can be modified by changing the position of the methyl group (e.g., to the 3- or 4-position) or by replacing it with other substituents (e.g., halogens, methoxy (B1213986) groups, trifluoromethyl groups). These changes systematically alter the steric and electronic properties of this part of the molecule. frontiersin.orgpolyu.edu.hk

The C2-Methyl Group: The methyl group on the piperazine ring can be replaced with other alkyl groups (ethyl, propyl, etc.) or functionalized moieties to investigate the importance of this substituent for activity and selectivity.

The Piperazine Ring: The ring itself can be constrained, for example, by bridging the C3 and C5 positions, or additional substituents can be added to other carbon atoms to explore the optimal three-dimensional shape for biological activity.

QSAR (Quantitative Structure-Activity Relationship) studies can be employed where biological activity is correlated with physicochemical properties (like lipophilicity, measured as log P) of the analogs. For a series of 1-(2-pyrimidinyl)piperazine derivatives, it was found that biological activity increased with lipophilicity up to a certain point, after which it decreased, highlighting the importance of a balanced physicochemical profile. nih.gov Such studies are crucial for optimizing a lead compound into a potential drug candidate.

Table 3: Strategic Derivatization Points on the 2-Methyl-1-(2-methylphenyl)piperazine Scaffold for SAR Studies

| Position of Modification | Type of Modification | Rationale for Modification |

| N4-Position | Alkylation, Acylation, Sulfonylation | Explore steric bulk, hydrogen bonding potential, and basicity at a key interaction point. |

| 2-Methylphenyl Ring | Change substituent (e.g., -CH₃ to -Cl, -F, -OCH₃) or position (ortho to meta/para). | Modulate electronic properties (electron-donating vs. -withdrawing) and steric hindrance to probe aromatic interactions. frontiersin.org |

| C2-Methyl Group | Vary alkyl chain length (e.g., -CH₃ to -C₂H₅) or introduce functional groups. | Investigate the role of steric bulk and chirality at this position. |

| Piperazine Ring Carbons | Introduction of additional substituents (e.g., at C3, C5, C6). | Explore conformational effects and probe for additional binding pockets. |

Molecular Characterization and Structural Analysis Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to the structural elucidation of organic molecules. By analyzing the interaction of the compound with electromagnetic radiation, detailed structural information can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of organic compounds in solution. It provides information on the chemical environment, connectivity, and stereochemistry of atoms, primarily ¹H (proton) and ¹³C (carbon-13).

For 2-Methyl-1-(2-methylphenyl)piperazine, the ¹H NMR spectrum would exhibit characteristic signals for the protons on the aromatic ring, the piperazine (B1678402) ring, and the two methyl groups. The protons on the 2-methylphenyl group would appear as complex multiplets in the aromatic region (typically δ 7.0-7.5 ppm). The protons of the piperazine ring would show a series of multiplets in the aliphatic region (typically δ 2.5-3.5 ppm), with their exact chemical shifts and splitting patterns depending on the ring conformation and their proximity to the substituent groups. The two methyl groups—one on the piperazine ring and one on the phenyl ring—would each produce a distinct signal, likely a singlet or a doublet depending on coupling, in the upfield region (typically δ 1.0-2.5 ppm).

Table 1: Predicted ¹H NMR Spectral Data for 2-Methyl-1-(2-methylphenyl)piperazine

| Functional Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic Protons (C₆H₄) | 7.0 - 7.5 | Multiplet (m) |

| Piperazine Protons (CH, CH₂) | 2.5 - 3.5 | Multiplets (m) |

| Phenyl Methyl Protons (Ar-CH₃) | 2.0 - 2.5 | Singlet (s) |

Mass Spectrometry (MS)

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. chemguide.co.uk For 2-Methyl-1-(2-methylphenyl)piperazine (C₁₂H₁₈N₂), the molecular weight is 190.29 g/mol . matrix-fine-chemicals.com

In an electron ionization (EI) mass spectrum, the compound would be expected to show a molecular ion peak (M⁺) at m/z = 190. The fragmentation of the molecular ion is a key indicator of the structure. Common fragmentation pathways for piperazine derivatives involve cleavage of the bonds adjacent to the nitrogen atoms and within the piperazine ring. researchgate.net Expected fragments for this molecule could arise from the loss of the methyl group on the piperazine ring or cleavage that separates the piperazine and the 2-methylphenyl moieties. The most stable fragment often forms the base peak in the spectrum. docbrown.info High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule and its fragments with very high accuracy. amazonaws.com

Table 2: Predicted Key Mass Spectrometry Fragments for 2-Methyl-1-(2-methylphenyl)piperazine

| m/z Value | Possible Fragment Ion | Notes |

|---|---|---|

| 190 | [C₁₂H₁₈N₂]⁺ | Molecular Ion (M⁺) |

| 175 | [C₁₁H₁₅N₂]⁺ | Loss of a methyl group (M - CH₃)⁺ |

| 91 | [C₇H₇]⁺ | Tropylium ion from the methylphenyl group |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is particularly useful for identifying the presence of specific functional groups. The IR spectrum of 2-Methyl-1-(2-methylphenyl)piperazine would display several characteristic absorption bands.

Table 3: Predicted Infrared (IR) Absorption Bands for 2-Methyl-1-(2-methylphenyl)piperazine

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic |

| 3000 - 2800 | C-H Stretch | Aliphatic (CH₃, CH₂, CH) |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

Chromatographic Techniques for Purity Assessment and Identity Confirmation

Chromatographic methods are essential for separating components of a mixture and are widely used to assess the purity of a compound. For piperazine derivatives, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common techniques. unodc.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the detection power of MS. rsc.org A sample of 2-Methyl-1-(2-methylphenyl)piperazine would be vaporized and passed through a GC column, which separates it from any impurities based on boiling point and polarity. The separated components then enter the mass spectrometer for identification. This method allows for both the quantification of the compound's purity and the identification of any potential impurities by their mass spectra. researchgate.net

High-Performance Liquid Chromatography (HPLC) is another key technique for purity analysis, particularly for compounds that are not easily vaporized. unodc.org The compound is dissolved in a solvent and passed through a column under high pressure. Reversed-phase chromatography, often using a C18 column, is commonly employed for the analysis of such drug-like molecules. amazonaws.com Detection is typically achieved using an ultraviolet (UV) detector, as the aromatic ring in the molecule will absorb UV light. The retention time is a characteristic property of the compound under specific conditions, and the peak area can be used to determine its concentration and purity.

Advanced Structural Determination Methods

In some cases, more advanced techniques may be employed for a complete and unambiguous structural determination. While spectroscopic methods are often sufficient, complex cases involving stereochemistry or polymorphism may require further analysis.

X-ray Crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would not only confirm the atomic connectivity but also reveal the conformation of the piperazine ring and the relative orientation of the substituents in the solid state.

Computational Chemistry , using methods such as Density Functional Theory (DFT), can be used to model the structure and predict properties of the molecule. mdpi.com These calculations can help determine the most stable conformations of the molecule, predict NMR and IR spectra, and corroborate experimental findings. mdpi.com For example, DFT calculations can estimate the energy barriers for ring inversion or rotation around single bonds, providing a deeper understanding of the molecule's dynamic behavior. mdpi.com

In Vitro Pharmacological Data for 2-Methyl-1-(2-methylphenyl)piperazine Remains Undisclosed in Publicly Available Scientific Literature

Extensive searches of scientific databases and publicly available literature have revealed a significant lack of specific in vitro pharmacological data for the chemical compound 2-Methyl-1-(2-methylphenyl)piperazine. While the broader class of phenylpiperazine derivatives is widely studied for its interactions with various neurotransmitter systems, detailed receptor binding and modulation assay results for this specific molecule are not documented in the accessible scientific domain.

The requested article, focusing on the detailed pharmacological profile of 2-Methyl-1-(2-methylphenyl)piperazine, requires specific quantitative data on its interactions with serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862) receptor systems, as well as other potential neurotransmitter targets. This includes binding affinities (such as Ki or IC50 values) and functional assay results which are essential for a thorough and scientifically accurate analysis as per the specified outline.

Research on related arylpiperazine compounds demonstrates a wide range of affinities and functional activities at various G-protein coupled receptors (GPCRs), including serotonin (5-HT) and dopamine (D) receptor subtypes. For instance, modifications to the aryl ring and the piperazine moiety are known to significantly influence receptor selectivity and potency. However, direct extrapolation of these findings to 2-Methyl-1-(2-methylphenyl)piperazine would be speculative and would not meet the required standard of scientific accuracy for the requested article.

Without primary data from receptor binding studies, functional assays, or comprehensive pharmacological screens specifically for 2-Methyl-1-(2-methylphenyl)piperazine, it is not possible to construct the detailed scientific narrative and data tables as required by the user's instructions. The generation of a scientifically robust article is contingent on the availability of such foundational research, which appears to be absent from the current body of scientific literature.

Therefore, the sections and subsections outlined below cannot be completed.

Pharmacological and Biological Research Paradigms4.1. in Vitro Pharmacological Profiling Methodologies4.1.1. Receptor Binding and Modulation Assays4.1.1.1. Serotonin Receptor System Interactions4.1.1.2. Dopamine Receptor System Interactions4.1.1.3. Norepinephrine Transporter and Receptor Modulation4.1.1.4. Exploration of Other Neurotransmitter System Engagements4.1.1.5. Quantitative Analysis of Receptor Selectivity and Affinity

In Vitro Pharmacological Profiling Methodologies

Enzyme Inhibition and Activation Assays

Cholinesterase Enzyme Systems (e.g., Acetylcholinesterase, Butyrylcholinesterase)

There is no available scientific literature detailing the results of enzyme inhibition or activation assays performed with 2-Methyl-1-(2-methylphenyl)piperazine against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). Therefore, its half-maximal inhibitory concentration (IC₅₀) and inhibition constant (Kᵢ) values against these cholinesterase enzyme systems are unknown.

Kinase Inhibition Profiles (e.g., JNK-1)

No studies have been published that profile the inhibitory activity of 2-Methyl-1-(2-methylphenyl)piperazine against protein kinases. Specific data on its potential to inhibit c-Jun N-terminal kinase 1 (JNK-1) or other kinases is not available.

Investigation of Other Enzyme Targets

Research investigating the effects of 2-Methyl-1-(2-methylphenyl)piperazine on other enzyme targets has not been reported in the scientific literature.

Functional Cell-Based Assays and Intracellular Signaling Pathway Investigations

G Protein-Coupled Receptor (GPCR) Signaling Pathway Analysis

There is no published data from functional cell-based assays, such as radioligand binding assays or second messenger assays (e.g., cAMP accumulation, calcium flux), to characterize the interaction of 2-Methyl-1-(2-methylphenyl)piperazine with any G Protein-Coupled Receptors (GPCRs). Its binding affinity, potency, and efficacy at specific GPCRs have not been determined.

Analysis of Downstream Intracellular Cascades

In the absence of information regarding its primary molecular targets (such as GPCRs or kinases), there are no studies analyzing the effects of 2-Methyl-1-(2-methylphenyl)piperazine on downstream intracellular signaling cascades.

In Vivo Preclinical Models for Mechanistic Research

Preclinical research utilizing in vivo models is fundamental to understanding the biological activity of novel chemical entities. For piperazine (B1678402) derivatives, these studies provide critical insights into their mechanisms of action, physiological effects, and metabolic fate within a living organism.

Evaluation of Neurobiological Mechanisms (excluding behavioral outcomes)

While direct neurobiological studies on 2-Methyl-1-(2-methylphenyl)piperazine are not extensively documented in publicly available literature, research on structurally related piperazine derivatives offers valuable insights into potential mechanisms of action. Studies on complex substituted piperazine derivatives have indicated that these compounds can interact with serotonergic and dopaminergic systems in the brain.

For instance, certain 1,2,4-substituted piperazine derivatives have demonstrated an affinity for serotonin (B10506) 5-HT1A receptors in vitro. nih.gov Subsequent in vivo investigations in rat models revealed that these compounds could influence the extracellular levels of key neurotransmitters. One such derivative was found to decrease extracellular serotonin levels in the prefrontal cortex, an effect that was antagonized by a 5-HT1A receptor blocker, suggesting a mechanism mediated by this receptor. nih.gov Another related compound not only suppressed serotonin release at higher doses but also led to an increase in cortical dopamine (B1211576) and its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA). nih.gov This latter effect on dopamine release did not appear to be linked to its affinity for 5-HT1A or 5-HT2A receptors, indicating a more complex neuropharmacological profile. nih.gov These findings highlight the potential for piperazine compounds to modulate central monoaminergic systems, a crucial aspect of their neurobiological mechanism.

Pharmacodynamic Characterization in Model Organisms

The pharmacodynamic effects of piperazine derivatives are often linked to their interactions with central nervous system receptors. In the case of the aforementioned 1,2,4-substituted piperazine derivatives, their affinity for 5-HT1A receptors was associated with observable physiological responses in animal models. nih.gov

One of the key pharmacodynamic effects observed in mice was hypothermia, a response commonly associated with 5-HT1A receptor agonism. nih.gov This physiological change serves as a functional marker for the in vivo activity of these compounds at their target receptors. The induction of a hypothermic response provides evidence that these piperazine derivatives not only bind to 5-HT1A receptors but also act as agonists, initiating a downstream physiological effect. nih.gov Such characterizations in model organisms are vital for establishing the functional consequences of the receptor interactions identified in neurobiological studies.

Pharmacokinetic Profiling and Disposition Studies

The study of pharmacokinetics—how a substance is absorbed, distributed, metabolized, and eliminated by the body—is critical for the development of any potential therapeutic agent.

Specific data on the absorption and distribution of 2-Methyl-1-(2-methylphenyl)piperazine is limited. However, general principles of drug distribution can be inferred from studies of other centrally acting agents. For a compound to exert neurobiological effects, it must cross the blood-brain barrier. The physicochemical properties of piperazine derivatives, such as lipophilicity and molecular size, play a significant role in this process.

Whole-body distribution studies of other compounds, such as radiolabeled imaging agents, demonstrate that after administration, a substance is distributed throughout the body, with varying concentrations in different organs. researchgate.net For centrally acting drugs, brain uptake is a key parameter. researchgate.net Tissues with high blood flow, like the liver, kidneys, and heart, often show high initial concentrations. researchgate.net Elimination pathways through the renal and hepatobiliary systems also influence the distribution profile over time. researchgate.net

The metabolism of piperazine-containing compounds has been the subject of several investigations. In general, piperazine derivatives undergo extensive metabolism, primarily in the liver. Studies utilizing human and mouse liver microsomes have shown that compounds with a piperazine moiety can be rapidly metabolized. nih.govresearchgate.net

The primary metabolic pathways for many piperazine derivatives involve oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes. nih.gov For instance, research on the neuroleptic agent perazine, which features a piperazine ring, identified N-demethylation and 5-sulfoxidation as major metabolic routes. nih.gov The specific CYP isoenzymes involved were identified as CYP1A2 and CYP3A4 for sulfoxidation, and CYP2C19 for N-demethylation. nih.gov Another study on piperazin-1-ylpyridazines revealed that mono-hydroxylation on the aromatic rings is a major metabolic pathway. nih.gov The identification of urinary metabolites is a common method for elucidating these pathways in in vivo systems. nih.govresearchgate.net

Table 1: Cytochrome P450 Isoenzymes Involved in the Metabolism of a Related Piperazine Compound (Perazine)

| Metabolic Reaction | Major Contributing CYP Isoenzymes |

|---|---|

| 5-Sulfoxidation | CYP1A2, CYP3A4 |

| N-Demethylation | CYP2C19 |

Data based on studies of the piperazine-type neuroleptic perazine. nih.gov

Elimination kinetics describe the rate at which a compound and its metabolites are removed from the body. A key parameter in this regard is the elimination half-life (t1/2), which is the time required for the concentration of the compound in the plasma to decrease by half. nih.gov

Studies on various piperazine derivatives have reported a range of elimination half-lives, highlighting the influence of chemical structure on pharmacokinetic properties. For example, in vitro metabolic stability assays using liver microsomes can provide an estimate of a compound's intrinsic clearance and, by extension, its likely in vivo half-life. Some piperazine derivatives have been shown to have very short in vitro microsomal half-lives, in the order of minutes, suggesting rapid clearance in the body. nih.govresearchgate.net The elimination half-life is a critical determinant of the duration of a compound's pharmacological effects.

Table 2: In Vitro Microsomal Half-Life for a Piperazin-1-ylpyridazine Derivative

| Test System | Half-Life (t1/2) |

|---|---|

| Mouse Liver Microsomes (MLM) | ~2 minutes |

| Human Liver Microsomes (HLM) | ~3 minutes |

Structure-Activity Relationship (SAR) Studies and Molecular Design Principles

The exploration of the structure-activity relationships (SAR) of 2-Methyl-1-(2-methylphenyl)piperazine and its analogs has been a critical component in understanding their pharmacological profiles. These investigations, often augmented by computational methods, have provided valuable insights into the structural requirements for target interaction, functional selectivity, and the development of novel therapeutic agents.

Elucidating the Impact of Structural Modifications on Target Interaction and Functional Selectivity

The chemical scaffold of 2-Methyl-1-(2-methylphenyl)piperazine offers multiple points for structural modification, each influencing the compound's interaction with biological targets and its resulting functional activity. SAR studies on related piperazine-containing molecules have highlighted several key structural features that govern their pharmacological effects.

Substitutions on the phenyl ring attached to the piperazine nitrogen are crucial determinants of activity. For instance, in a series of N1-(flavon-7-yl)amidrazones incorporating N-piperazines, the presence of a phenyl group at the C-2 position of the piperazine ring was found to be significant for anti-K562 activity. nih.gov In contrast, analogs with a methyl substituent at the C-2 position of the piperazine ring showed no activity against this cell line. nih.gov This underscores the importance of the nature and position of substituents on the piperazine core.

The lipophilicity and electronic properties of substituents also play a pivotal role. In the context of antimycobacterial agents, the introduction of lipophilic groups such as -CF3 or -F at the 4-position of a phenylpiperazine moiety was shown to enhance activity. Furthermore, the stereochemistry of substituents can be a critical factor. In the case of the NK1 receptor antagonist Vestipitant, which features a 2-methylphenylpiperazine core, the specific stereochemical arrangement of the benzylic substitutions was found to be important for its insurmountable antagonism. researchgate.net Even a small hydrophobic substituent like a methyl group can significantly influence the antagonist's potency and duration of action. researchgate.net

The nature of the substituent on the second nitrogen of the piperazine ring also profoundly impacts biological activity. For example, in a series of diaryl piperazine acetamides investigated as potential dopamine D4 receptor agonists, systematic evaluation of the substitution on the aryl piperazine portion revealed a significant effect on functional activity.

The following table summarizes the impact of key structural modifications on the activity of piperazine derivatives, drawing from studies on related compounds.

| Structural Modification | Observed Impact on Biological Activity | Example Compound Class | Reference |

| Phenyl vs. Methyl at C-2 of Piperazine | Phenyl group essential for anti-K562 activity; methyl group inactive. | N1-(flavon-7-yl)amidrazones | nih.gov |

| Lipophilic Substituents on Phenyl Ring | Increased lipophilicity (e.g., -CF3, -F) enhanced antimycobacterial activity. | N-(Substituted phenyl)piperazine conjugates | |

| Stereochemistry of Substituents | Specific stereoisomers can be critical for the mode and potency of antagonism. | Vestipitant (NK1 receptor antagonist) | researchgate.net |

| Aryl Substitution on Piperazine Nitrogen | Significantly affects functional activity at dopamine D4 receptors. | Diaryl piperazine acetamides |

Investigation of Ligand Bias and Functional Selectivity

Ligand bias, or functional selectivity, describes the ability of a ligand to preferentially activate one signaling pathway over another at a single receptor. This phenomenon has been a key area of investigation for piperazine-containing compounds, particularly those targeting G protein-coupled receptors (GPCRs). The structural features of ligands like 2-Methyl-1-(2-methylphenyl)piperazine can influence their interaction with the receptor in a way that stabilizes conformations favoring coupling to specific downstream signaling partners, such as G proteins or β-arrestins.

A notable example of this is seen in the structure-inspired design of β-arrestin-biased ligands for aminergic GPCRs. nih.gov In a study of compounds structurally related to aripiprazole, the introduction of a methyl group at the 2-position of a phenylpiperazine moiety was found to induce a switch from a balanced signaling profile to one that is β-arrestin-biased at the dopamine D2 receptor. nih.gov The 2-methyl analog displayed a preference for β-arrestin recruitment over G protein activation. nih.gov This suggests that even subtle structural modifications can have a profound impact on the functional selectivity of a compound.

The underlying mechanism for this shift in signaling bias is thought to involve altered interactions within the ligand-binding pocket of the receptor. The addition of the 2-methyl group can sterically hinder the ligand from engaging with certain residues in the transmembrane domains (TMs) that are crucial for G protein activation. nih.gov At the same time, this modification may promote interactions with other regions of the receptor, such as the extracellular loop 2 (EL2), which are implicated in β-arrestin recruitment. nih.gov

The table below illustrates the concept of ligand bias with examples from piperazine-containing compounds.

| Compound/Modification | Target Receptor | Signaling Profile | Proposed Mechanism | Reference |

| Parent Compound (Aripiprazole analog) | Dopamine D2 Receptor | Balanced (G protein and β-arrestin) | Forms hydrogen bond with S1935.42 in TM5. | nih.gov |

| 2-Methyl Analog | Dopamine D2 Receptor | β-arrestin-biased | 2-methyl group hinders interaction with TM5, promoting interaction with EL2. | nih.gov |

This line of research highlights the potential to fine-tune the pharmacological properties of 2-Methyl-1-(2-methylphenyl)piperazine and related compounds to develop functionally selective ligands with improved therapeutic profiles and potentially fewer side effects.

Computational Approaches in SAR and Rational Molecular Design

Computational chemistry has become an indispensable tool in the study of structure-activity relationships and the rational design of novel molecules based on the 2-Methyl-1-(2-methylphenyl)piperazine scaffold. Techniques such as molecular docking and molecular dynamics (MD) simulations provide atomic-level insights into how these ligands interact with their biological targets.

Molecular docking studies can predict the preferred binding pose of a ligand within the active site of a receptor. This information is crucial for understanding why certain structural features enhance or diminish activity. For instance, docking studies of piperazine-based compounds have been used to elucidate their binding modes at the sigma 1 receptor and the dopamine D2 receptor. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for high-affinity binding.

Molecular dynamics simulations offer a more dynamic picture of ligand-receptor interactions over time. MD simulations have been instrumental in explaining the molecular basis of ligand bias. For example, simulations of the 2-methyl analog of an aripiprazole-like compound at the D2 receptor showed that the presence of the methyl group caused the indole-piperazine portion of the molecule to move away from transmembrane domain 5 (TM5) and closer to extracellular loop 2 (EL2). nih.gov This shift in position, driven by the steric influence of the methyl group, was consistent with the observed β-arrestin bias of the compound. nih.gov

These computational approaches not only help to rationalize existing SAR data but also guide the design of new compounds with desired properties. By predicting how structural modifications will affect binding and functional selectivity, researchers can prioritize the synthesis of the most promising candidates, thereby accelerating the drug discovery process.

The following table summarizes the application of computational methods in the study of piperazine derivatives.

| Computational Technique | Application | Key Insights Gained | Reference |

| Molecular Docking | Predicting ligand binding poses. | Identification of key amino acid residues involved in binding; rationalization of SAR. | |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic interactions between ligand and receptor. | Elucidation of the molecular mechanisms of ligand bias; understanding conformational changes in the receptor. | nih.gov |

Analytical Methodologies for Research and Quantification

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating complex mixtures. For piperazine (B1678402) derivatives, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most widely used methods, often coupled with mass spectrometry for definitive identification. rdd.edu.iq

GC-MS is a robust and widely utilized technique for the analysis of volatile and semi-volatile compounds like many piperazine derivatives. researchgate.net The method combines the powerful separation capabilities of gas chromatography with the highly specific detection provided by mass spectrometry.

In a typical GC-MS analysis of piperazine compounds, a capillary column, such as a 5% phenyl/95% methyl silicone column (e.g., DB-5ms), is used for separation. unodc.orgscholars.direct The analysis involves injecting a sample extract into a heated port, where it is vaporized. An inert carrier gas, typically helium, transports the vaporized analytes through the column. scholars.direct The separation is achieved based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase (the coating on the column walls). A programmed temperature gradient is often employed to ensure efficient separation of compounds with different boiling points. scholars.directresearchgate.net

For certain piperazine derivatives, a derivatization step, such as trifluoroacetylation, may be performed prior to GC-MS analysis. nih.gov This process can improve the thermal stability and volatility of the compounds, leading to better chromatographic peak shapes and enhanced sensitivity. researchgate.net Following separation by GC, the analytes are introduced into the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, allowing for both qualitative and quantitative analysis. mdma.ch

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | 5% Phenyl / 95% Methyl Silicone (30 m x 0.25 mm, 0.25 µm film) | unodc.orgscholars.direct |

| Carrier Gas | Helium (~1 mL/min) | scholars.direct |

| Injection Mode | Splitless | unodc.org |

| Injector Temperature | 250-280°C | unodc.orgmdma.ch |

| Oven Program | Initial temp 100-120°C, ramped to 290-310°C | unodc.orgscholars.directmdma.ch |

| Derivatization | Trifluoroacetyl (TFA) derivatization may be used | nih.gov |

LC-MS is a highly sensitive and versatile technique that is particularly well-suited for the analysis of non-volatile, polar, or thermally unstable compounds. rdd.edu.iq It has become an indispensable tool for the detection of piperazine derivatives in complex biological matrices such as plasma and urine. nih.govscholars.direct

The technique pairs the separation power of HPLC with the detection specificity of mass spectrometry. Reversed-phase chromatography is the most common separation mode, typically utilizing a C18 column. unodc.org The mobile phase usually consists of a mixture of an aqueous component (often containing a buffer like ammonium (B1175870) formate) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govamazonaws.com A gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to achieve optimal separation of a wide range of analytes. amazonaws.com

After separation on the LC column, the eluent is introduced into the mass spectrometer's ion source, most commonly an electrospray ionization (ESI) source for this class of compounds. gassnova.nomdpi.com ESI generates charged droplets which, upon solvent evaporation, produce gas-phase ions of the analytes that can then be analyzed by the mass spectrometer. mdpi.com LC-MS, particularly when using tandem mass spectrometry (MS/MS), offers exceptional selectivity and sensitivity, making it ideal for trace-level quantification. nih.gov

HPLC, when coupled with detectors other than mass spectrometry, is also a valuable technique for the quantification of piperazine derivatives. rdd.edu.iq The most common detector used is an ultraviolet (UV) or diode-array detector (DAD). nih.govnih.gov The principles of separation are the same as in LC-MS, with reversed-phase C18 columns being the standard choice. unodc.orgpharmatutor.org

A significant consideration for HPLC-UV analysis is that the piperazine ring itself does not possess a strong chromophore, meaning it does not absorb UV light strongly. jocpr.comresearchgate.net Therefore, direct detection of unsubstituted or certain substituted piperazines can be challenging at low concentrations. jocpr.com For phenyl-substituted derivatives like 2-Methyl-1-(2-methylphenyl)piperazine, the aromatic ring provides the necessary chromophore for UV detection. For compounds lacking a suitable chromophore, a pre-column or post-column derivatization step can be employed to attach a UV-active molecule to the analyte, thereby enabling sensitive detection. jocpr.comresearchgate.net

| Technique | Parameter | Typical Condition | Reference |

|---|---|---|---|

| LC-MS | Column | Reversed-Phase C18 | amazonaws.com |

| Mobile Phase | Acetonitrile/Methanol and Ammonium Formate/Acetate Buffer | nih.govmdpi.com | |

| Ionization | Electrospray Ionization (ESI), Positive Mode | mdpi.com | |

| Detection | Triple Quadrupole (QQQ) or Time-of-Flight (TOF) MS | nih.govgassnova.no | |

| HPLC-UV/DAD | Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | pharmatutor.orgjocpr.com |

| Mobile Phase | Acetonitrile/Methanol and Buffered Aqueous Solution | jocpr.com | |

| Detection | UV/DAD at a specified wavelength (e.g., 210 nm, 340 nm after derivatization) | pharmatutor.orgjocpr.com |

Spectrometric Detection and Quantification Protocols

Spectrometric techniques are used to detect and quantify analytes following chromatographic separation. For piperazine derivatives, mass spectrometry is the gold standard due to its high specificity and sensitivity.

In GC-MS, electron ionization (EI) is typically used, which generates a characteristic and reproducible fragmentation pattern for a given compound. mdma.ch This "fingerprint" mass spectrum can be compared against spectral libraries for confident identification. For quantification, selected ion monitoring (SIM) is often employed, where the instrument is set to detect only a few specific, characteristic fragment ions of the target analyte. nih.gov This approach significantly enhances sensitivity compared to scanning the full mass range.

In LC-MS/MS, electrospray ionization (ESI) is common. mdpi.com Quantification is typically performed using multiple reaction monitoring (MRM), a highly selective and sensitive tandem MS technique. researchgate.net In MRM, a specific precursor ion for the analyte is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. This precursor-to-product ion transition is highly specific to the target compound, minimizing interferences from the sample matrix and allowing for very low detection limits. mdpi.comresearchgate.net

Spectrophotometric methods, while less specific than MS, can also be used for quantification, particularly in quality control of bulk materials or pharmaceutical formulations. ekb.eg These methods often rely on a chemical reaction that produces a colored product, with the intensity of the color, measured by a spectrophotometer at a specific wavelength (e.g., 642 nm), being proportional to the concentration of the analyte. ekb.eg

Development and Validation of Analytical Protocols for Research Applications

The development of a reliable analytical method is followed by a rigorous validation process to ensure it is suitable for its intended purpose. researchgate.net Method validation demonstrates that an analytical procedure is accurate, precise, specific, and robust. Key validation parameters are defined by international guidelines, such as those from the International Council for Harmonisation (ICH). researchgate.net

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components. researchgate.net

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. Linearity is typically evaluated by analyzing a series of standards and is confirmed if the correlation coefficient (r²) is close to 1.0 (e.g., >0.99). scholars.directnih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by analyzing samples with a known concentration of the analyte (spiked samples) and calculating the percent recovery. jocpr.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) and is assessed at two levels: repeatability (short-term precision) and intermediate precision (within-laboratory variations). jocpr.comresearchgate.net

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. scholars.direct

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scholars.direct

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage. researchgate.netjocpr.com

Validation studies for piperazine derivatives have demonstrated the high performance of modern analytical methods. For instance, validated GC-MS and LC-MS/MS methods can achieve LOQs in the low nanogram per milliliter (ng/mL) range in biological fluids. scholars.directnih.govscholars.direct

| Analyte(s) | Technique | Matrix | Linearity Range | LOD | LOQ | Reference |

|---|---|---|---|---|---|---|

| BZP & TFMPP | GC-MS | Plasma | 0-10 µg/mL | 0.004 µg/mL | 0.016 µg/mL | scholars.directscholars.direct |

| BZP & TFMPP | GC-MS | Urine | 0-10 µg/mL | 0.002 µg/mL | 0.008 µg/mL | scholars.directscholars.direct |

| LQFM05 (N-phenylpiperazine derivate) | LC-QTOF/MS | Plasma | 10-900 ng/mL | - | 10 ng/mL | nih.gov |

| BZP, TFMPP & Metabolites | LC-ESI-MS | Urine | 10 ng/mL - 10 µg/mL | 0.2-1 ng/mL (SIM) | - | nih.gov |

| Piperazine | HPLC-UV (with derivatization) | API | 30-350 ppm | - | - | jocpr.com |

Future Research Directions and Unexplored Academic Avenues

Exploration of Novel Molecular Targets Beyond Established Systems

While the primary activity of many arylpiperazines is linked to serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862) transporters, future research will increasingly focus on identifying and characterizing novel molecular targets for 2-Methyl-1-(2-methylphenyl)piperazine. The piperazine (B1678402) scaffold is a common feature in drugs targeting a wide array of central nervous system (CNS) receptors, suggesting a broader potential range of activity. oup.comnih.govtandfonline.com

Promising areas of investigation include:

Sigma Receptors: These receptors are implicated in a variety of neurological functions and represent a valuable target for innovative drug design. A screening of piperidine/piperazine-based compounds has already identified potent sigma-1 receptor (S1R) agonists, providing a rationale for investigating 2-Methyl-1-(2-methylphenyl)piperazine for similar activity. ascpt.org

Nicotinic Acetylcholine (B1216132) Receptors (nAChRs): Specific methyl substitutions on the piperazine ring have been shown to create stereoisomers with distinct selectivity for α9 and α7 nAChRs. mssm.edu This finding strongly suggests that the enantiomers of 2-Methyl-1-(2-methylphenyl)piperazine could exhibit unique and selective activities at these receptors, which are involved in inflammation and cognitive processes. mssm.edu

Targets for Neurodegenerative Diseases: Novel piperazine-based compounds are being explored for their ability to inhibit or disaggregate protein accumulations that are hallmarks of Alzheimer's disease, such as amyloid β and tau tangles. nih.gov Research could pivot to assess whether 2-Methyl-1-(2-methylphenyl)piperazine possesses neuroprotective properties by interacting with these pathological proteins. nih.gov

Cholinesterases: Various piperazine derivatives have been designed and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in cognitive function. researchgate.netnih.gov This opens an avenue to test 2-Methyl-1-(2-methylphenyl)piperazine for similar inhibitory effects, which could be relevant for dementia therapies.

Application of Advanced Computational Chemistry and Artificial Intelligence in Compound Design

The design and optimization of derivatives of 2-Methyl-1-(2-methylphenyl)piperazine will be significantly accelerated by the application of advanced computational methods. These in silico techniques allow for the rapid screening of virtual libraries and the prediction of pharmacological properties, reducing the time and cost associated with traditional laboratory synthesis and testing. ox.ac.uk

Key computational approaches include:

Molecular Docking: This method predicts how a ligand binds to the active site of a target protein, offering insights into the specific interactions that drive biological activity. mdpi.comnih.gov It can be used to screen 2-Methyl-1-(2-methylphenyl)piperazine and its virtual analogs against a panel of novel targets. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity. researchgate.netresearchgate.net Such models can be developed for the 2-Methyl-1-(2-methylphenyl)piperazine scaffold to predict the potency of new derivatives and guide the design of more effective molecules. ox.ac.ukresearchgate.net

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific target. It can be used as a filter in virtual screening protocols to quickly identify promising candidates from large compound libraries. ox.ac.ukresearchgate.net

ADME Prediction and Machine Learning: Computational tools are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. ox.ac.ukresearchgate.net Furthermore, machine learning algorithms can be trained on existing chemical reaction data to predict optimal synthetic routes or identify ligands most likely to succeed in a specific chemical transformation, aiding in the design-for-synthesis process. mssm.edu

| Table 1: Application of Computational Tools in Piperazine Derivative Research | |

|---|---|

| Computational Method | Application in Future Research |

| Molecular Docking | Predict binding modes and affinities of 2-Methyl-1-(2-methylphenyl)piperazine analogs at novel CNS targets. researchgate.netmdpi.com |

| QSAR | Develop predictive models to guide the design of derivatives with enhanced potency and selectivity. researchgate.netresearchgate.net |

| Pharmacophore Modeling | Virtually screen for new molecules sharing key structural features for activity at specific receptors. ox.ac.uk |

| ADME Prediction | Assess drug-likeness and pharmacokinetic profiles of new designs early in the discovery process. researchgate.net |

Development of Innovative and Sustainable Synthetic Routes

A significant focus of future chemical research will be on developing more efficient, cost-effective, and environmentally friendly methods for synthesizing 2-Methyl-1-(2-methylphenyl)piperazine and its derivatives. This aligns with the broader principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous materials. nih.gov

Future synthetic strategies may include:

Catalytic Methods: Moving away from stoichiometric reagents towards catalytic processes, such as palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann-Goldberg reactions for creating the N-aryl bond, can improve atom economy and reduce waste. nih.govnih.gov

Green Solvents: Research into replacing traditional organic solvents with more sustainable alternatives like water or liquid CO2 is a key area of green chemistry. nih.govnih.gov Sonochemical approaches, which use ultrasound and can often be performed in water, have been shown to be a significantly "greener" method for producing arylpiperazines. nih.gov

Photocatalysis: The use of light to drive chemical reactions offers an eco-friendly alternative to heat-intensive methods. A novel photocatalytic synthesis for 2-methylpiperazine (B152721) has been reported, demonstrating the potential for developing light-driven routes for more complex derivatives. mdpi.com

Flow Chemistry: Continuous flow reactors offer better control over reaction parameters, improved safety, and can lead to higher yields and purity compared to traditional batch processing. Adapting the synthesis of 2-Methyl-1-(2-methylphenyl)piperazine to a flow process could represent a major step towards sustainable manufacturing.

Detailed Investigation of Stereochemical Influence on Biological Activity

The presence of a methyl group at the C2 position of the piperazine ring makes 2-Methyl-1-(2-methylphenyl)piperazine a chiral molecule, existing as two non-superimposable mirror images, or enantiomers ((R) and (S)). A critical and underexplored avenue of research is the detailed investigation of how this stereochemistry influences its biological activity. It is common for enantiomers of a chiral drug to exhibit different pharmacological and pharmacokinetic profiles. frontiersin.org

Future research must prioritize:

Chiral Separation: The development of robust methods for separating the (R)- and (S)-enantiomers is the first essential step. Techniques such as high-performance liquid chromatography (HPLC) with chiral stationary phases or capillary electrophoresis with chiral selectors are well-established for this purpose.

Stereospecific Synthesis: In addition to separation, developing synthetic routes that can selectively produce one enantiomer over the other (asymmetric synthesis) is highly desirable for large-scale production.

Differential Pharmacology: Once isolated, each enantiomer must be independently evaluated for its affinity and efficacy at various biological targets. Studies on similar chiral methyl-substituted piperazines have already demonstrated that stereoisomers can have profoundly different selectivity for receptor subtypes, such as nAChRs. mssm.edu Similarly, the discovery of vestipitant, a specific stereoisomer of a C-phenylpiperazine derivative, as a potent NK1 receptor antagonist underscores the importance of stereochemical purity. This detailed pharmacological profiling is necessary to identify the eutomer (the more active enantiomer) and to understand any potential for stereospecific side effects.

Integration with Systems Biology and Multi-Omics Approaches for Holistic Understanding

To move beyond a single-target, single-pathway understanding of 2-Methyl-1-(2-methylphenyl)piperazine, future research will need to embrace a more holistic, systems-level perspective. Quantitative Systems Pharmacology (QSP) and multi-omics approaches offer powerful tools to understand how a compound affects complex biological networks, which is particularly crucial for CNS disorders where pathology is rarely confined to a single molecular defect. mdpi.commdpi.com

This integrated approach would involve:

Q & A

Q. What established synthetic routes are available for 2-Methyl-1-(2-methylphenyl)piperazine, and how can reaction conditions be optimized for academic research?

The synthesis typically involves reacting 2-methylbenzoyl chloride with 2-methylpiperazine in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. The reaction is conducted in dichloromethane or chloroform at room temperature . Optimization strategies include:

- Solvent selection : Polar aprotic solvents enhance reaction efficiency.

- Base stoichiometry : Excess triethylamine (1.2–1.5 equivalents) improves yield by ensuring complete HCl neutralization.

- Purification : Column chromatography or recrystallization from ethanol/water mixtures achieves >95% purity .

Q. What analytical techniques are critical for confirming the structural integrity of 2-Methyl-1-(2-methylphenyl)piperazine?

Key methods include:

Q. How is the acute toxicity of 2-Methyl-1-(2-methylphenyl)piperazine assessed in preclinical studies?

Acute toxicity is evaluated using OECD Guideline 423:

- Dose range : Administered orally to rodents (50–2000 mg/kg).

- Endpoints : Mortality, neurobehavioral changes, and histopathology of liver/kidney tissues.

- Findings : LD50 values >500 mg/kg classify the compound as low-toxicity, attributed to structural modifications like β-cyclodextran inclusion .

Advanced Research Questions

Q. How do structural modifications (e.g., methyl group positioning) influence the compound’s affinity for serotonin receptors (e.g., 5-HT1A)?

- Conformational analysis : X-ray crystallography and molecular docking reveal that ortho-methyl groups on the phenyl ring enforce a coplanar orientation with the piperazine ring, enhancing 5-HT1A binding (Ki < 50 nM) .

- Comparative studies : Derivatives with para-substituted methyl groups show reduced affinity (Ki > 200 nM), highlighting steric and electronic dependencies .

Q. What computational methods are employed to predict antiplatelet activity, and how do they align with experimental data?

- Molecular dynamics (MD) simulations : Assess interactions with platelet integrin αIIbβ3. Key residues (e.g., Asp159) form hydrogen bonds with the piperazine nitrogen.

- In vitro validation : Platelet aggregation assays (using ADP induction) show 40–60% inhibition at 10 μM, corroborating computational predictions .

Q. How can contradictory data on biological activity (e.g., reduced potency vs. enhanced safety) be resolved through structure-activity relationship (SAR) studies?

- Case study : Beta-cyclodextran-modified derivatives exhibit 50% lower in vitro activity (IC50 = 120 μM vs. 60 μM for unmodified analogs) but 3-fold reduced hepatotoxicity.

- Resolution : SAR analysis identifies cyclodextran’s steric hindrance as the cause of reduced target engagement. Strategies like linker elongation or hydrophilic substituents balance safety and efficacy .

Q. What methodologies are used to evaluate the compound’s impact on fatty acid oxidation pathways?

- Enzyme assays : Measure inhibition of long-chain 3-ketoacyl CoA thiolase (LC-KAT) activity. IC50 values of 8–15 μM suggest competitive binding .

- Metabolomic profiling : GC-MS analysis of HepG2 cells treated with 20 μM compound shows 30% reduction in palmitate β-oxidation intermediates .

Q. How do cytotoxic effects against cancer cell lines (e.g., FaDu) compare to standard chemotherapeutics, and what mechanisms are implicated?

- In vitro cytotoxicity : MTT assays reveal IC50 = 12 μM (FaDu cells) vs. 25 μM for cisplatin.

- Mechanism : Flow cytometry confirms apoptosis induction (30% Annexin V+ cells at 24 hours) via caspase-3/7 activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.